Cas no 1060805-47-1 (6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde)

6-クロロ-4-トリフルオロメチルピリジン-2-カルバアルデヒドは、分子式C7H3ClF3NOで表される有機化合物です。この化合物は、ピリジン骨格にクロロ基(-Cl)とトリフルオロメチル基(-CF3)が置換した構造を持ち、さらにアルデヒド基(-CHO)が導入されています。その高い反応性と電子求引性基の存在により、医薬品や農薬の中間体として有用です。特に、アルデヒド基は求核付加反応や還元反応など、多様な化学変換が可能なため、精密有機合成において重要な役割を果たします。また、トリフルオロメチル基は代謝安定性や脂溶性の向上に寄与する特性を持っています。

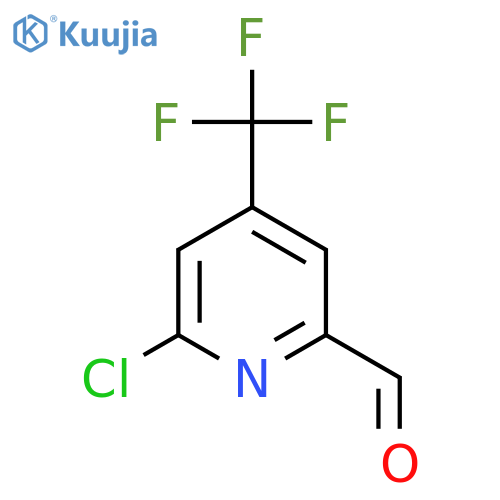

1060805-47-1 structure

商品名:6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

- 6-CHLORO-4-(TRIFLUOROMETHYL)PICOLINALDEHYDE

- EN300-365864

- AB67923

- 1060805-47-1

- 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde

-

- インチ: InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H

- InChIKey: VWZOMLFQQVTPGM-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(N=C1C=O)Cl)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 208.9855259g/mol

- どういたいしつりょう: 208.9855259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 30Ų

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-365864-5.0g |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-365864-0.5g |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95.0% | 0.5g |

$579.0 | 2025-03-18 | |

| Alichem | A029010650-250mg |

6-Chloro-4-(trifluoromethyl)picolinaldehyde |

1060805-47-1 | 95% | 250mg |

$931.00 | 2023-09-04 | |

| Aaron | AR01BU8R-10g |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95% | 10g |

$4413.00 | 2023-12-16 | |

| 1PlusChem | 1P01BU0F-500mg |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95% | 500mg |

$679.00 | 2025-03-19 | |

| 1PlusChem | 1P01BU0F-250mg |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95% | 250mg |

$443.00 | 2025-03-19 | |

| 1PlusChem | 1P01BU0F-50mg |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95% | 50mg |

$229.00 | 2025-03-19 | |

| 1PlusChem | 1P01BU0F-10g |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

1060805-47-1 | 95% | 10g |

$4006.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720254-1g |

6-Chloro-4-(trifluoromethyl)picolinaldehyde |

1060805-47-1 | 98% | 1g |

¥6734.00 | 2024-08-09 | |

| TRC | C597353-10mg |

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde |

1060805-47-1 | 10mg |

$ 50.00 | 2022-06-06 |

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1060805-47-1 (6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量